molecular formula C24H32O8 B14029262 2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate

2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate

Cat. No.: B14029262
M. Wt: 448.5 g/mol
InChI Key: FOQUQAGAAHKGMV-IMLPJLJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate is a complex organic compound characterized by its unique structural features, including multiple hydroxyl and acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate typically involves multi-step organic reactionsCommon reagents used in these steps include acetic anhydride, pyridine, and various catalysts to facilitate esterification and hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and chromatographic purification are employed to achieve the desired product. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to secondary alcohols.

    Substitution: Nucleophilic substitution reactions involving the acetoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols. Substitution reactions can lead to the formation of various esters and ethers .

Scientific Research Applications

2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate

InChI

InChI=1S/C24H32O8/c1-11(10-31-12(2)25)14-17(27)15-16(19(29)18(14)28)24(6)9-7-8-23(4,5)22(24)20(30)21(15)32-13(3)26/h11,20-22,27,30H,7-10H2,1-6H3/t11?,20?,21?,22?,24-/m1/s1

InChI Key

FOQUQAGAAHKGMV-IMLPJLJRSA-N

Isomeric SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC(C3C(C2OC(=O)C)O)(C)C)C)O

Canonical SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC(=O)C)O)(C)C)C)O

Origin of Product

United States

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